Cu-Pmstsc
Cu-Pmstsc
Brand Name:
Vulcanchem
CAS No.:
121995-85-5
VCID:
VC20865652
InChI:
InChI=1S/2C15H15N5O2S.Cu/c2*1-22-13-8-12(19-18-11-5-3-2-4-6-11)7-10(14(13)21)9-17-20-15(16)23;/h2*2-9,21H,1H3,(H3,16,20,23);/q;;+2/p-2/b2*17-9+,19-18?;
SMILES:
COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2]
Molecular Formula:
C30H28CuN10O4S2
Molecular Weight:
720.3 g/mol
Cu-Pmstsc
CAS No.: 121995-85-5
Cat. No.: VC20865652
Molecular Formula: C30H28CuN10O4S2
Molecular Weight: 720.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121995-85-5 |
|---|---|
| Molecular Formula | C30H28CuN10O4S2 |
| Molecular Weight | 720.3 g/mol |
| IUPAC Name | copper;2-[(E)-(carbamothioylhydrazinylidene)methyl]-6-methoxy-4-phenyldiazenylphenolate |
| Standard InChI | InChI=1S/2C15H15N5O2S.Cu/c2*1-22-13-8-12(19-18-11-5-3-2-4-6-11)7-10(14(13)21)9-17-20-15(16)23;/h2*2-9,21H,1H3,(H3,16,20,23);/q;;+2/p-2/b2*17-9+,19-18?; |
| Standard InChI Key | NCMYXPQIJCVGBP-SAIAWTARSA-L |
| Isomeric SMILES | COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])/C=N/NC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
| SMILES | COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
| Canonical SMILES | COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.COC1=CC(=CC(=C1[O-])C=NNC(=S)N)N=NC2=CC=CC=C2.[Cu+2] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator